5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl
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Overview
Description
5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a piperidine ring in the structure of this compound enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Piperidine Substitution: The piperidine ring is introduced via a nucleophilic substitution reaction, where the brominated benzimidazole reacts with piperidine under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the bromine atom or the benzimidazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Oxidized benzimidazole derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Lacks the piperidine ring, which may reduce its biological activity.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the bromine atom, which may affect its reactivity and binding affinity.
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and biological activity.
Uniqueness
The presence of both the bromine atom and the piperidine ring in 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl makes it unique compared to other similar compounds. This combination enhances its potential for diverse applications in scientific research and industry, providing a balance of reactivity, stability, and biological activity.
Properties
IUPAC Name |
6-bromo-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYETYOFPXYOAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)Br)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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